![molecular formula C10H9NS B1587117 2-(2-Thienyl)aniline CAS No. 62532-99-4](/img/structure/B1587117.png)
2-(2-Thienyl)aniline
Overview
Description
“2-(2-Thienyl)aniline” is an organic compound that contains a thiophene ring and an aniline group . The molecular formula of this compound is C10H9NS . It is also known by other names such as 4-2-thienyl aniline, 4-thiophen-2-yl aniline, 4-thiophen-2-ylphenylamine, benzenamine, 4-2-thienyl, 4-2-thienyl phenylamine, 4-2-thienyl-anilin, 4-thiophen-2-yl-anilin, benzenamine,4-2-thienyl, 1-2-thienyl-4-aminobenzene .
Synthesis Analysis
The synthesis of “2-(2-Thienyl)aniline” or similar compounds involves various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2-Thienyl)aniline” consists of a thiophene ring attached to an aniline group . The molecular weight of this compound is 175.25 g/mol . The IUPAC name of this compound is 4-thiophen-2-ylaniline .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Thienyl)aniline” or similar compounds are complex and can involve various substrates . For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .
Scientific Research Applications
Micellar Suzuki Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction plays a fundamental role in modern synthetic organic chemistry . The Kolliphor EL methodology was applied to the Suzuki cross-coupling reaction between thiophene and aniline, using the highly effective catalyst Pd (dtbpf)Cl 2 . The cross-coupling products were achieved at up to 98% yield, with reaction times of up to only 15 min .
Synthesis of Complex Heterocyclic Systems
Thiophene-substituted anilines are used as precursors for the synthesis of complex heterocyclic systems . These complex systems have a wide range of applications in various fields of chemistry.
Production of Conductive Polymers
Thiophene-substituted anilines also serve to produce conductive polymers . Conductive polymers have numerous applications in the electronics industry, including in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Ligand Precursors for Coordination Chemistry
Thiophene-substituted anilines can be used as ligand precursors for coordination chemistry . Coordination chemistry is a fundamental aspect of inorganic chemistry, with applications in catalysis, materials science, and biochemistry.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from the damaging effects of oxidation.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including solar cells, sensors, and integrated circuits.
Biological Activity
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Pharmaceuticals
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Safety and Hazards
Mechanism of Action
Target of Action
2-(2-Thienyl)aniline is a chemical compound that has been the subject of scientific research due to its potential biological activity . More research is needed to identify the compound’s primary targets and their roles.
Biochemical Pathways
2-(2-Thienyl)aniline may potentially affect various biochemical pathways, given its potential biological activity . More research is needed to understand the biochemical pathways affected by 2-(2-Thienyl)aniline.
properties
IUPAC Name |
2-thiophen-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKZLOXDTZHOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399478 | |
Record name | 2-(2-thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)aniline | |
CAS RN |
62532-99-4 | |
Record name | 2-(2-Thienyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62532-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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